

# prop-2-enamide functional group properties

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## Compound Focus: N-(2,2-dimethoxyethyl)prop-2-enamide

CAS No.: 49707-23-5

Cat. No.: S3317459

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## Core Chemical Properties and Reactivity

Prop-2-enamide is characterized by a vinyl group directly attached to an amide nitrogen, creating an electron-deficient double bond that is highly susceptible to Michael addition reactions [1].

Property	Description / Value
Systematic Name	Prop-2-enamide [1]
Common Name	Acrylamide [1]
Chemical Formula	$C_3H_5NO$ [1]
Molar Mass	$71.079 \text{ g}\cdot\text{mol}^{-1}$ [1]
Physical Form	White, odorless, crystalline solid [1]
Solubility	Highly soluble in water (390 g/L at 25 °C) and organic solvents [1]
Key Structural Feature	Vinyl group ( $CH_2=CH-$ ) conjugated with a carbonyl ( $C=O$ )
Primary Reactivity	Electrophilic; undergoes Michael addition with nucleophiles (e.g., thiols) [2]

Property	Description / Value
Role in Drugs	Acts as a <b>Michael acceptor</b> to form irreversible covalent bonds with cysteine thiols in enzyme active sites [2].

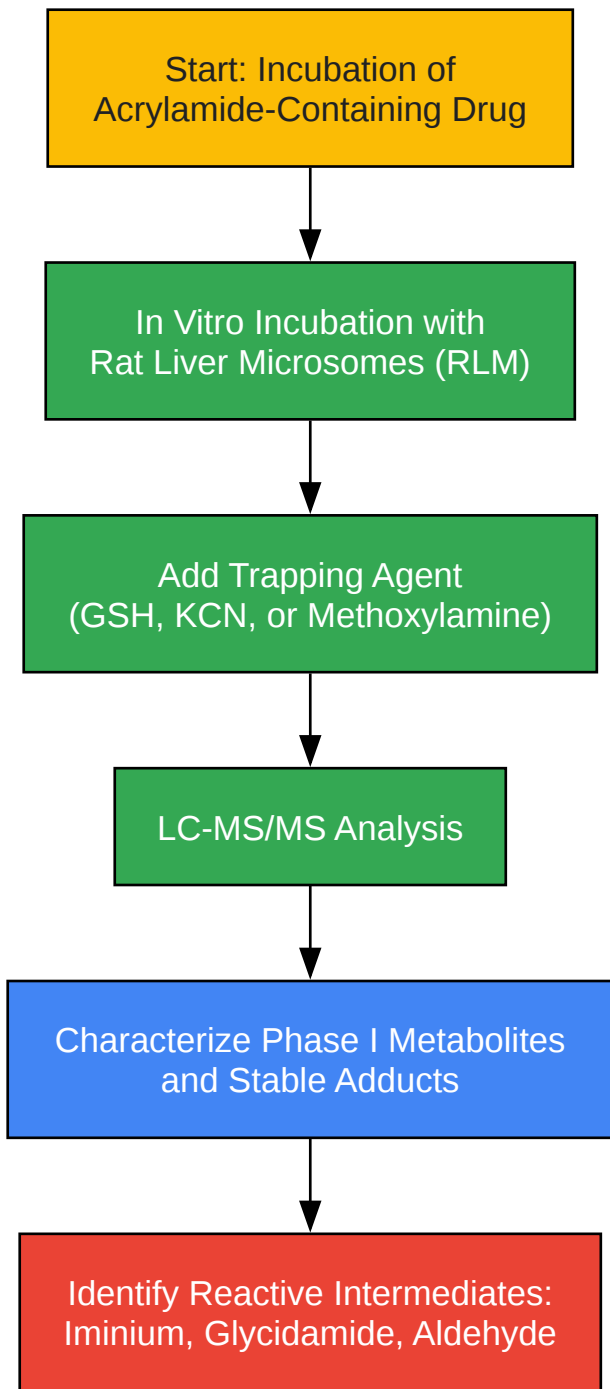
## Role in Drug Discovery and Toxicity

The acrylamide group serves as a key **warhead** in targeted covalent inhibitors, but its inherent reactivity also necessitates careful assessment of toxicity.

- **Mechanism in Covalent Inhibition:** In drugs like **Spebrutinib** (a Bruton's tyrosine kinase inhibitor), the acrylamide warhead is designed to covalently bind to a specific cysteine residue (Cys481) in the enzyme's active site. This irreversible binding leads to prolonged suppression of the target protein, offering potential therapeutic advantages for treating B-cell malignancies [2].
- **Metabolism and Toxicity Concerns:** The same reactivity that makes acrylamide a useful warhead is also a source of its toxicity. Acrylamide is metabolized in the body to **glycidamide**, a genotoxic compound that can damage DNA [1] [2]. It is classified as a **probable human carcinogen** and exposure is also linked to peripheral neuropathy and adverse effects on male reproduction [1]. Computational toxicology screening often flags the acrylamide group as a **structural alert** [2].

## Experimental Analysis of Reactive Intermediates

Identifying and characterizing reactive intermediates is crucial for understanding the metabolic fate and potential toxicity of acrylamide-containing compounds. The following workflow outlines a standard protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with trapping agents [2].



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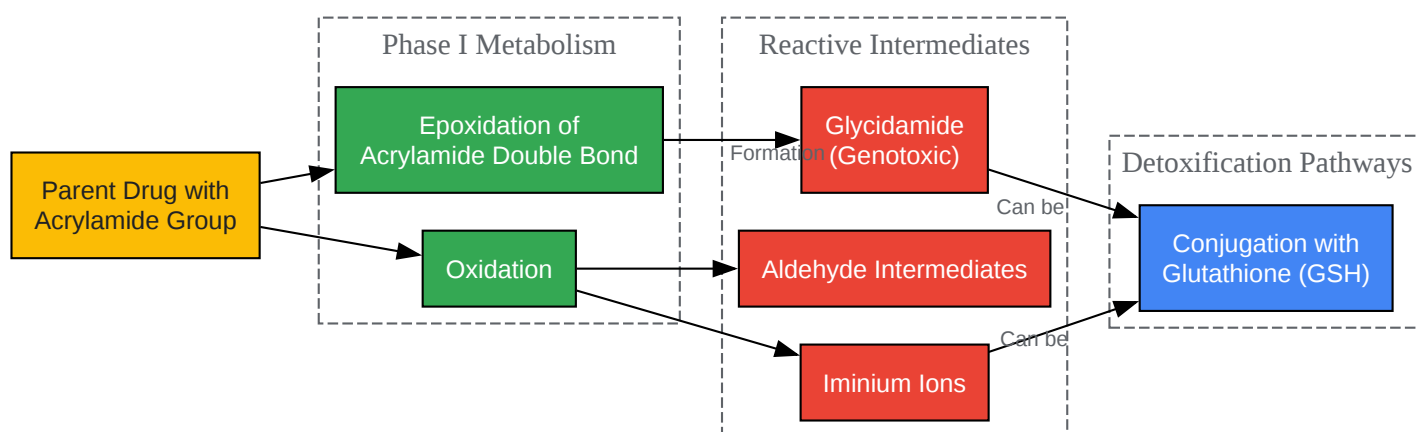
*Diagram 1: Experimental workflow for identifying reactive metabolites formed from acrylamide-containing drugs.*

**Detailed Protocol [2]:**

- **In Vitro Incubation:** Incubate the drug candidate (e.g., 5  $\mu$ M) with Rat Liver Microsomes (RLM, 1 mg/mL protein concentration) in a suitable buffer (e.g., 50 mM phosphate buffer with  $MgCl_2$ ).
- **Trapping Reactive Intermediates:** Include nucleophilic trapping agents in the incubation mixture:
  - **Glutathione (GSH):** Traps reactive, electrophilic intermediates like iminoquinone.
  - **Potassium Cyanide (KCN):** Traps reactive iminium ions.
  - **Methoxylamine:** Traps reactive aldehyde intermediates.
- **LC-MS/MS Analysis:**
  - **Chromatography:** Use a C18 column (e.g., 150 x 4.6 mm, 3.5  $\mu$ m) with a gradient elution of 0.1% formic acid in water and acetonitrile over 55 minutes.
  - **Mass Spectrometry:** Perform analysis with an electrospray ionization (ESI) source in positive ion mode. Use data-dependent scanning to identify and characterize metabolites and adducts based on their mass-to-charge ratio (m/z) and fragmentation patterns.

## Metabolic Pathways and Structural Alerts

Acrylamide-containing drugs can undergo complex metabolic transformations, leading to various reactive species. The diagram below maps out these potential pathways based on in vitro studies [2].



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Diagram 2: Key metabolic pathways and reactive intermediates of the prop-2-enamide functional group.

## Safety and Handling in Research

Given its toxicity profile, strict safety protocols are mandatory when handling acrylamide or compounds containing the prop-2-enamide group in a laboratory setting [1].

- **Occupational Exposure Limits:**
  - **Permissible Exposure Limit (PEL):** 0.3 mg/m<sup>3</sup> (8-hour time-weighted average, skin exposure) [1].
  - **Recommended Exposure Limit (REL):** 0.03 mg/m<sup>3</sup> (as a carcinogen, skin exposure) [1].
- **Key Safety Measures:**
  - **Skin Protection:** Wear appropriate gloves and protective clothing, as acrylamide can be absorbed through the skin [1].
  - **Engineering Controls:** Use fume hoods to maintain airborne concentrations below exposure limits.
  - **Hazard Classification:** Acrylamide is classified as an extremely hazardous substance with strict reporting requirements in the United States [1].

The prop-2-enamide functional group is a powerful tool in drug design that demands a balanced approach, leveraging its covalent binding mechanism while rigorously managing its inherent toxicity risks through careful molecular design and thorough safety assessment.

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## References

1. Acrylamide [en.wikipedia.org]
2. In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

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